4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
Overview
Description
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C14H22BN3O3 and its molecular weight is 291.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A study by Lei et al. (2017) developed a green synthetic method for a morpholine derivative, which is an important intermediate in inhibiting tumor necrosis factor alpha and nitric oxide. This compound was synthesized through condensation reaction, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).
- Crystal Structure and DFT Study : Huang et al. (2021) investigated the crystal structure of a boric acid ester intermediate with benzene rings, confirmed by FTIR, NMR, and mass spectrometry. Density functional theory (DFT) was used for molecular structure calculations, revealing some physicochemical properties of the compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Medicinal Chemistry Applications
- PI3K-AKT-mTOR Pathway Inhibition : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, useful as a dual inhibitor of mTORC1 and mTORC2, highlighting the importance of morpholine derivatives in kinase inhibition (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019).
- Antimicrobial Activity : Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives from a morpholin-3-one molecule and investigated their antimicrobial activity, showcasing the potential of such compounds in addressing bacterial and fungal infections (Majithiya & Bheshdadia, 2022).
Materials Science Applications
- Polymer Synthesis : Welterlich, Charov, and Tieke (2012) described the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain, where morpholine derivatives were crucial for the synthesis process (Welterlich, Charov, & Tieke, 2012).
Properties
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-12(17-10-11)18-5-7-19-8-6-18/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAYPJNFUXYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585958 | |
Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957198-30-0 | |
Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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